molecular formula C23H17N3O2 B4304352 5-[(2-naphthyloxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

5-[(2-naphthyloxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

Cat. No. B4304352
M. Wt: 367.4 g/mol
InChI Key: OLDSIEPLDAJVOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-naphthyloxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole, commonly known as Napyrazole, is a heterocyclic compound that belongs to the class of oxadiazoles. It has gained significant attention in the scientific community due to its potential applications in various research fields.

Mechanism of Action

The mechanism of action of Napyrazole is not fully understood. However, it has been proposed that it acts by inhibiting various signaling pathways involved in cell proliferation, apoptosis, and inflammation. It has been shown to inhibit the activity of various enzymes such as cyclin-dependent kinases, histone deacetylases, and phosphodiesterases.
Biochemical and Physiological Effects:
Napyrazole has been shown to have various biochemical and physiological effects. It has been found to:
1. Inhibit cell proliferation and induce apoptosis in cancer cells.
2. Protect neurons from oxidative stress and neurotoxicity.
3. Inhibit the production of pro-inflammatory cytokines.
4. Improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

Napyrazole has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also relatively stable and can be stored for long periods. However, it has some limitations as well. It is insoluble in water and requires the use of organic solvents for experiments. It also has low bioavailability and may require the use of drug delivery systems for in vivo studies.

Future Directions

There are several future directions for the research on Napyrazole. Some of the possible areas of research include:
1. Development of Napyrazole-based drug delivery systems for improved bioavailability.
2. Study of the mechanism of action of Napyrazole in various signaling pathways.
3. Investigation of the potential use of Napyrazole in combination with other drugs for improved efficacy.
4. Study of the pharmacokinetics and pharmacodynamics of Napyrazole in animal models.
5. Development of Napyrazole analogs with improved properties and efficacy.
Conclusion:
In conclusion, Napyrazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It has shown promising results in cancer research, neurodegenerative diseases, and inflammation. Its mechanism of action is not fully understood, but it has been proposed to act by inhibiting various signaling pathways. Napyrazole has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on Napyrazole, and it is an exciting area of research with significant potential for the development of new drugs and therapies.

Scientific Research Applications

Napyrazole has been extensively studied for its potential applications in various research fields. It has shown promising results in the following areas:
1. Cancer Research: Napyrazole has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has been studied for its potential use in the treatment of breast, lung, and colon cancers.
2. Neurodegenerative Diseases: Napyrazole has shown neuroprotective effects in various animal models of neurodegenerative diseases. It has been studied for its potential use in the treatment of Alzheimer's and Parkinson's diseases.
3. Inflammation: Napyrazole has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

5-(naphthalen-2-yloxymethyl)-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2/c1-2-6-19-15-21(12-9-17(19)5-1)27-16-22-24-23(25-28-22)18-7-10-20(11-8-18)26-13-3-4-14-26/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDSIEPLDAJVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=NC(=NO3)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(naphthalen-2-yloxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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